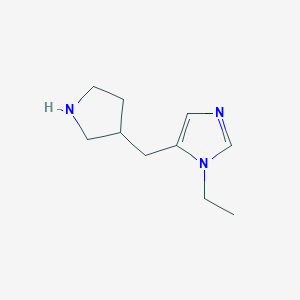

1-Ethyl-5-(pyrrolidin-3-ylmethyl)-1h-imidazole

Description

Properties

Molecular Formula |

C10H17N3 |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

1-ethyl-5-(pyrrolidin-3-ylmethyl)imidazole |

InChI |

InChI=1S/C10H17N3/c1-2-13-8-12-7-10(13)5-9-3-4-11-6-9/h7-9,11H,2-6H2,1H3 |

InChI Key |

UCLYTZFMPGPQAY-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC=C1CC2CCNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-(pyrrolidin-3-ylmethyl)-1h-imidazole typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the imidazole intermediate.

Ethylation: The final step involves the ethylation of the imidazole ring to obtain the desired compound.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-(pyrrolidin-3-ylmethyl)-1h-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-Ethyl-5-(pyrrolidin-3-ylmethyl)-1h-imidazole has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as a ligand in biochemical assays and as a probe in molecular biology.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-(pyrrolidin-3-ylmethyl)-1h-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyrrolidine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The pyrrolidin-3-ylmethyl group in the target compound distinguishes it from derivatives with hydrophilic (e.g., arabino-tetrahydroxybutyl ) or ester-based (e.g., acetate ) substituents. The triazole-carboxamide substituent in the C₁₉H₂₂N₆O derivative introduces additional hydrogen-bonding sites, likely improving target-binding specificity compared to the simpler pyrrolidine substituent.

Molecular Weight and Complexity :

- The target compound (179.26 g/mol) is smaller and less complex than the C₁₉H₂₂N₆O derivative (350.42 g/mol), which may affect pharmacokinetic properties such as absorption and metabolism .

Biological Activity :

- 5-Oxo-imidazole derivatives demonstrate antimicrobial activity, suggesting that the imidazole core itself is bioactive. However, the target compound’s pyrrolidine substituent might confer unique interactions with microbial targets compared to phenyl or oxo groups.

- Ethyl 1H-imidazole-1-acetate is utilized in agrochemicals, highlighting the role of ester groups in enhancing stability or bioavailability.

Functional Group Impact on Properties

- Pyrrolidine vs.

- Hydrophilic vs. Hydrophobic Substituents: The arabino-tetrahydroxybutyl chain increases solubility in aqueous environments, whereas the target compound’s pyrrolidine may balance hydrophobicity for blood-brain barrier penetration.

Unexplored Potential of the Target Compound

Its pyrrolidine substituent could modulate interactions with G-protein-coupled receptors (GPCRs) or ion channels, common targets for imidazole-based drugs. Further studies on solubility, toxicity, and binding assays are needed to validate these hypotheses.

Biological Activity

1-Ethyl-5-(pyrrolidin-3-ylmethyl)-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

where the specific values of , , and correspond to the molecular formula derived from its structure.

Pharmacological Properties

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 16 µg/mL |

| 1-Ethyl-4-methyl-5-nitro-1H-imidazole | E. coli | 0.0039 - 0.025 mg/mL |

| Hybrid Compound (Imidazole/Thiadiazole) | H. pylori | 8 µg/disc |

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound may also exhibit anti-inflammatory properties. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6, indicating potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial cells. The imidazole ring is known for its ability to form hydrogen bonds, which can disrupt cellular processes in pathogens . Furthermore, the compound's pyrrolidine moiety may enhance its lipophilicity, facilitating better membrane penetration and bioavailability .

Case Studies

Several studies have explored the biological activity of related imidazole compounds:

- Study on Antimicrobial Efficacy : A study evaluated a series of imidazole derivatives against S. aureus. The results demonstrated that compounds with a pyrrolidine substitution exhibited enhanced antibacterial activity compared to those without .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of imidazole derivatives in a carrageenan-induced edema model in mice. The results indicated significant reductions in edema comparable to standard anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Ethyl-5-(pyrrolidin-3-ylmethyl)-1H-imidazole, and how can reaction efficiency be optimized?

- Methodological Answer : A one-pot, three-component reaction strategy is often effective for synthesizing substituted imidazoles. For example, hydrazine, aldehydes, and ammonium acetate can be combined under reflux in ethanol, with microwave-assisted heating to reduce reaction time. Characterization via , , and HRMS is critical to confirm purity and structure . Optimization can involve solvent selection (e.g., ethanol vs. DMF) and catalyst screening (e.g., acetic acid or Lewis acids) to improve yields .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use X-ray crystallography (via SHELX software for refinement) to resolve the crystal structure, especially for verifying substituent positions on the imidazole core . Complement this with DFT calculations (e.g., Gaussian 09) to analyze electronic properties like HOMO-LUMO gaps and charge distribution. Spectroscopic methods (NMR, IR) are essential for functional group identification and tautomerism assessment .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what experimental validation is required?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to evaluate binding affinity against target proteins (e.g., EGFR kinases). Use ADMET prediction tools (SwissADME, pkCSM) to assess pharmacokinetics and toxicity. Validate predictions with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies. Cross-reference docking results with crystallographic data to resolve binding pose discrepancies .

Q. What strategies resolve contradictions in spectroscopic and chromatographic data for this compound?

- Methodological Answer : Contradictions in NMR signals (e.g., overlapping peaks) can be addressed by 2D NMR techniques (COSY, HSQC) or variable-temperature NMR. For HPLC purity disputes, employ orthogonal methods like LC-MS or capillary electrophoresis. If crystallography conflicts with computational models, re-examine refinement parameters (e.g., thermal displacement factors in SHELXL) or consider alternative tautomeric forms .

Q. How can reaction engineering principles improve scalability for derivatives of this compound?

- Methodological Answer : Use factorial design (e.g., 2 factorial experiments) to optimize variables like temperature, solvent ratio, and catalyst loading. Membrane separation technologies (e.g., nanofiltration) can enhance purification efficiency. Computational fluid dynamics (CFD) simulations aid in reactor design to minimize byproducts during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.